molecular formula C17H12O2S B14959555 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione

Cat. No.: B14959555
M. Wt: 280.3 g/mol
InChI Key: HXWKSPWEYUIQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a complex organic compound with the molecular formula C17H12O2S. This compound is known for its unique structure, which includes a fused benzofuran and chromene ring system with a thione group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to maintain the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .

Scientific Research Applications

7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione has several applications in scientific research:

Mechanism of Action

The mechanism by which 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions could involve binding to enzymes or receptors, leading to modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione apart is its unique combination of a thione group with the fused benzofuran and chromene rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H12O2S

Molecular Weight

280.3 g/mol

IUPAC Name

7,10-dimethyl-[1]benzofuro[6,5-c]isochromene-5-thione

InChI

InChI=1S/C17H12O2S/c1-9-8-18-15-10(2)16-14(7-13(9)15)11-5-3-4-6-12(11)17(20)19-16/h3-8H,1-2H3

InChI Key

HXWKSPWEYUIQNK-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C4=CC=CC=C4C(=S)O3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.